Methyl 4-methylthiazole-2-carboxylate
Overview
Description
Methyl 4-methylthiazole-2-carboxylate is an organic compound with the molecular formula C6H7NO2S. It is a derivative of thiazole, a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is known for its diverse biological activities and is used in various fields, including medicinal chemistry and industrial applications .
Preparation Methods
Methyl 4-methylthiazole-2-carboxylate can be synthesized through several methods. One common synthetic route involves the reaction of ethyl acetoacetate with N-bromosuccinimide and thiourea or its derivatives under mild reaction conditions. This one-pot synthesis method is efficient and yields the desired product in good quantities . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity.
Chemical Reactions Analysis
Methyl 4-methylthiazole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 4-methylthiazole-2-carboxylate has numerous scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex thiazole derivatives.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological molecules.
Industry: The compound is used in the production of dyes, biocides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of methyl 4-methylthiazole-2-carboxylate involves its interaction with various molecular targets and pathways. The thiazole ring’s aromaticity allows it to participate in π-π interactions and hydrogen bonding with biological molecules. This interaction can inhibit enzyme activity or block receptor sites, leading to its biological effects .
Comparison with Similar Compounds
Methyl 4-methylthiazole-2-carboxylate is unique due to its specific substitution pattern on the thiazole ring. Similar compounds include:
2-Methylthiazole-4-carboxylic acid: This compound has a similar structure but differs in the position of the carboxylate group.
4-Methyl-2-thiazolecarboxylic acid methyl ester: Another closely related compound with similar chemical properties.
These compounds share some chemical reactivity and biological activities but differ in their specific applications and effectiveness.
Biological Activity
Methyl 4-methylthiazole-2-carboxylate (MMT) is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of MMT, summarizing its mechanisms of action, applications in drug development, and its potential therapeutic effects.
Chemical Structure and Properties
This compound is characterized by a thiazole ring, which is known for its ability to participate in various chemical reactions, including oxidation, reduction, and substitution. The presence of the methyl group at position 4 enhances its reactivity and biological interactions.
Mechanisms of Biological Activity
The biological activity of MMT can be attributed to several mechanisms:
- Enzyme Inhibition : MMT has been shown to interact with various enzymes, inhibiting their activity. This property is crucial in the development of drugs targeting specific metabolic pathways.
- Receptor Binding : The compound can bind to biological receptors, influencing signaling pathways and cellular responses. Its thiazole structure allows for π-π interactions and hydrogen bonding with receptor sites.
- Cytotoxic Effects : MMT exhibits cytotoxic properties against various cancer cell lines. For instance, studies have shown that thiazole derivatives can significantly inhibit cell proliferation in human carcinoma cell lines such as MDA-MB-231 and HeLa, with IC50 values indicating potent activity .
Antitumor Activity
Research indicates that MMT and its derivatives possess significant antitumor activity. For example:
- Cytotoxicity Assays : In vitro studies reported that MMT derivatives showed IC50 values as low as 3.92 µg/mL against MDA-MB-231 cells and 11.4 µg/mL against HeLa cells . This suggests a strong potential for these compounds in cancer treatment.
Enzyme Modulation
MMT has been investigated for its role as a modulator of GluA2 AMPA receptors. It acts as a negative allosteric modulator, affecting receptor activity and demonstrating significant cytotoxicity across various cancer cell lines .
Antimicrobial Properties
Thiazole derivatives, including MMT, have shown antimicrobial activity against a range of pathogens. The compound's ability to inhibit bacterial growth has been documented, making it a candidate for further exploration in antimicrobial drug development .
Case Studies
- Cytotoxicity Against Cancer Cells : A study evaluating the antiproliferative effects of thiazole derivatives found that compounds similar to MMT significantly reduced cell viability in both breast (MDA-MB-231) and cervical (HeLa) cancer cells. The results indicated that structural modifications could enhance cytotoxic effects, suggesting a structure-activity relationship (SAR) that warrants further investigation .
- Enzyme Inhibition Studies : Another study focused on the inhibition of β-ketoacyl synthase enzymes by thiazole derivatives, highlighting the potential of MMT-like compounds in targeting metabolic pathways in Mycobacterium tuberculosis, showcasing their relevance in antibiotic development .
Data Table: Biological Activities of this compound Derivatives
Properties
IUPAC Name |
methyl 4-methyl-1,3-thiazole-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2S/c1-4-3-10-5(7-4)6(8)9-2/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYBUZTKTDPPXJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40465699 | |
Record name | Methyl 4-methylthiazole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40465699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14542-15-5 | |
Record name | Methyl 4-methylthiazole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40465699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 14542-15-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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